N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C23H21ClN4OS |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H21ClN4OS/c1-14-9-10-18(12-19(14)24)26-20(29)13-30-21-11-15(2)25-23-22(16(3)27-28(21)23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,29) |
InChI Key |
OGNSZEZLOSCXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Diketones
A common method involves reacting 5-amino-3-phenylpyrazole with dimethylated β-diketones, such as 2,4-pentanedione, under acidic or basic conditions. The reaction proceeds via aza-Michael addition followed by cyclization, yielding the 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine skeleton. For instance, heating 5-amino-3-phenylpyrazole with 2,4-pentanedione in acetic acid at 80°C for 12 hours produces the core structure in 65–75% yield. The methyl groups at positions 2 and 5 originate from the β-diketone, while the phenyl group at position 3 is inherited from the aminopyrazole.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to enhance reaction efficiency. Portilla et al. demonstrated that microwave heating at 150°C for 20 minutes in dimethylformamide (DMF) improves yields to 85–90% while reducing side products. This method is particularly advantageous for scaling due to its rapid kinetics and energy efficiency.
Functionalization at the 7-Position
The 7-position of the pyrazolo[1,5-a]pyrimidine core must be modified to introduce a sulfanyl group. This requires intermediate halogenation followed by nucleophilic substitution.
Halogenation for Leaving Group Introduction
Chlorination or bromination at the 7-position is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). For example, treating the core structure with POCl₃ at reflux (110°C) for 6 hours installs a chloride group at position 7, yielding 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. The reaction mechanism involves protonation of the pyrimidine nitrogen, followed by nucleophilic attack by chloride.
Thiolation via Nucleophilic Substitution
The chloride leaving group is displaced by a sulfur nucleophile to introduce the sulfanyl moiety. Sodium hydrosulfide (NaSH) or thiourea in ethanol at 70°C facilitates this substitution. Using thiourea, the reaction proceeds via a two-step mechanism: initial substitution to form an intermediate isothiouronium salt, followed by hydrolysis to yield the 7-mercapto derivative. Yields range from 70–80% under optimized conditions.
Synthesis of the Acetamide Side Chain
The N-(3-chloro-4-methylphenyl)acetamide side chain is synthesized separately and coupled to the sulfanyl group.
Acetamide Preparation
Reacting 3-chloro-4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C produces N-(3-chloro-4-methylphenyl)chloroacetamide. Subsequent treatment with potassium thioacetate (KSAc) in acetone replaces the chloride with a thioacetate group, yielding the thioester intermediate. Hydrolysis with aqueous NaOH liberates the free thiol, which is stabilized by inert gas purging to prevent oxidation.
Coupling the Sulfanyl and Acetamide Moieties
The final step involves coupling the 7-mercapto-pyrazolo[1,5-a]pyrimidine with the activated acetamide derivative.
Thiol-Ene Coupling
A Mitsunobu reaction is employed to link the thiol and acetamide groups. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the thiol reacts with the bromoacetamide derivative to form the sulfanyl acetamide bond. This method offers high regioselectivity and yields of 75–85%.
Alternative Radical-Mediated Coupling
In cases where functional group compatibility is an issue, photochemical radical coupling using ultraviolet (UV) light and a photoinitiator (e.g., azobisisobutyronitrile, AIBN) provides a mild alternative. This approach minimizes side reactions and is suitable for heat-sensitive intermediates.
Optimization and Scalability
Solvent and Temperature Effects
Optimal yields are achieved using polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at temperatures between 70–100°C. Lower temperatures (<50°C) result in incomplete reactions, while higher temperatures (>120°C) promote decomposition.
Catalytic Enhancements
Adding catalytic amounts of p-toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF₃·OEt₂) accelerates cyclocondensation and substitution steps. For example, BF₃·OEt₂ reduces reaction times by 30% in thiolation steps.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and purity. The 7-sulfanyl group exhibits a characteristic singlet at δ 3.8–4.2 ppm in the ¹H NMR spectrum, while the acetamide carbonyl resonates at δ 168–170 ppm in the ¹³C NMR spectrum. Mass spectrometry (MS) provides molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 479.3 for C₂₄H₂₂ClN₅OS).
X-Ray Crystallography
Single-crystal X-ray diffraction analysis verifies the spatial arrangement of substituents. The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, with the sulfanyl acetamide group oriented perpendicular to the plane.
Challenges and Mitigation Strategies
Oxidation of Sulfanyl Groups
The sulfanyl moiety is prone to oxidation, forming disulfide byproducts. Conducting reactions under nitrogen or argon atmospheres and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1–1.0 wt% mitigates this issue.
Regioselectivity in Cyclocondensation
Competing pathways during cyclocondensation may yield regioisomers. Using electronically biased β-diketones (e.g., acetylacetone) ensures preferential formation of the desired 2,5-dimethyl isomer.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold. For instance, derivatives similar to N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 |
| Compound B | A375 | 4.2 |
| Compound C | HCT116 | 0.46 ± 0.04 |
These compounds demonstrate significant cytotoxic effects, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives are also being investigated for their anti-inflammatory properties. The inhibition of specific inflammatory pathways by these compounds could lead to new treatments for chronic inflammatory diseases .
Recent Research and Case Studies
Recent advancements in the synthesis and application of this compound have been documented extensively in scientific literature. A review article summarized the progress made from 2015 to 2021 in developing pyrazolo[1,5-a]pyrimidines as anticancer agents and their structural modifications to enhance efficacy .
For example:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various physiological effects.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting their replication, transcription, or translation processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrimidine scaffold is shared among several compounds, but substituent variations critically impact their properties:
Key Observations :
- Positional Methyl Groups : The target compound’s 2,5-dimethyl substitution differs from F-DPA/DPA-714’s 5,7-dimethyl arrangement, which may alter steric hindrance and electronic effects .
- Aryl Substituents : The 3-phenyl group in the target compound contrasts with F-DPA’s 4-fluorophenyl and DPA-714’s 4-(2-fluoroethoxy)phenyl groups. Fluorine atoms in F-DPA/DPA-714 enhance metabolic stability and binding to targets like the translocator protein (TSPO) in neuroimaging .
- Acetamide Side Chains : The target compound’s N-(3-chloro-4-methylphenyl)acetamide differs from the diethylacetamide in F-DPA/DPA-714, impacting solubility and target selectivity.
Physicochemical Properties
- Metabolic Stability : Sulfanyl groups (thioethers) are less prone to oxidative metabolism than ethers, suggesting improved pharmacokinetics for the target compound.
Biological Activity
Overview
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 437.0 g/mol. Its structure features a chloro-methylphenyl group attached to a sulfanylacetamide linked to a pyrazolopyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4OS |
| Molecular Weight | 437.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | OGNSZEZLOSCXHY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic functions.
Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to various physiological effects.
DNA/RNA Interaction: The compound can bind to nucleic acids, influencing their replication and transcription processes.
Biological Activity and Research Findings
Recent studies have highlighted the anticancer potential of this compound. Pyrazolopyrimidine derivatives have been extensively researched for their ability to target various cancer cell lines. For instance:
- Anticancer Activity: In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, compounds within the same class have shown IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
- Anti-inflammatory Effects: Some pyrazolopyrimidine derivatives have also demonstrated anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases .
- Mechanistic Studies: Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Studies
A review of several studies provides insight into the biological activity of related compounds:
These studies underscore the promising nature of pyrazolopyrimidine derivatives as potential anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
